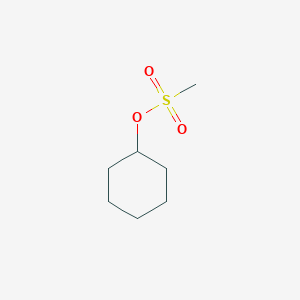

Cyclohexyl methanesulfonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOBKOHQTZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936549 | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-56-2 | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Direct Mesylation of Cyclohexanols and Cyclohexylmethanols

The direct conversion of cyclohexanols and cyclohexylmethanols into their corresponding methanesulfonate (B1217627) esters is a fundamental and widely used transformation. This process, known as mesylation, converts a poorly reactive hydroxyl group into a highly reactive mesylate group, which is amenable to a wide range of nucleophilic substitution and elimination reactions.

The generally accepted mechanism for the mesylation of an alcohol involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). google.comchinesechemsoc.org This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction. google.com A critical aspect of this mechanism is that the C-O bond of the alcohol remains intact throughout the process. As a result, the esterification occurs with complete retention of configuration at the stereogenic carbon center of the cyclohexanol (B46403). google.comchinesechemsoc.org

In certain cases, particularly with sterically hindered alcohols, an alternative mechanism may be at play. This involves the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂) via an E2 elimination of HCl from methanesulfonyl chloride, induced by the base. chinesechemsoc.orggoogle.com The alcohol then adds to the sulfene to form the final methanesulfonate ester. The small steric requirement of the sulfene intermediate makes this pathway effective for esterifying bulky alcohols. google.com

The choice of reagents and reaction conditions is crucial for the efficient synthesis of cyclohexyl methanesulfonate, minimizing side reactions. Methanesulfonyl chloride (MsCl) is the most common mesylating agent, typically used with a base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (B109758) (DCM) at reduced temperatures (0°C to -10°C). google.comgoogle.com

A common side product is the corresponding alkyl chloride, which can arise from the displacement of the newly formed mesylate by chloride ions. google.com To circumvent this, methanesulfonic anhydride (B1165640) ((MeSO₂)₂O) can be employed as the mesylating agent. This reagent avoids the generation of chloride ions, thus providing a cleaner reaction profile, albeit being a more expensive alternative. google.com The selection of the base is also important; for reactive sulfonate esters, using bases like 2,6-lutidine can suppress side reactions such as the alkylation of the pyridine solvent. google.com

Table 1: Reagent and Condition Selection for Mesylation of Cyclohexanols

| Reagent | Base | Solvent | Typical Temperature | Key Considerations |

| Methanesulfonyl Chloride (MsCl) | Triethylamine, Pyridine | Dichloromethane (DCM) | 0°C to -10°C | Most common method; potential for alkyl chloride byproduct formation. google.comgoogle.com |

| Methanesulfonic Anhydride ((MeSO₂)₂O) | Pyridine, other non-nucleophilic bases | Dichloromethane (DCM) | Room Temperature or cooled | Prevents formation of alkyl chloride byproduct; more costly. google.com |

| Methanesulfonyl Chloride (MsCl) | 2,6-Lutidine | Dichloromethane (DCM) | Cooled | Suppresses alkylation of pyridine solvent, useful for reactive systems. google.com |

The stereochemical outcome of mesylation is highly dependent on the stereochemistry of the starting alcohol, as the reaction proceeds with retention of configuration. This principle is fundamental to the synthesis of specific stereoisomers of substituted cyclohexyl methanesulfonates.

For instance, a stereoselective and scalable route was developed for the synthesis of (trans)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)this compound. googleapis.com This process achieved a high 1,4-trans selectivity, demonstrating precise control over the stereochemistry of the resulting mesylate, which served as a key intermediate. googleapis.com In another study, the synthesis of 2-(tert-butyl) this compound from the corresponding alcohol resulted in an inseparable mixture of two diastereoisomeric products, underscoring the challenges that can arise from the inherent stereochemistry of the cyclohexyl ring. acs.orgajol.info

Synthesis of Substituted this compound Derivatives

The synthesis of cyclohexyl methanesulfonates bearing additional functional groups, such as amino and cyano moieties, provides versatile building blocks for the construction of complex molecules, including pharmacologically active compounds.

The preparation of aminocyclohexyl methanesulfonates involves the mesylation of a pre-existing amino-substituted cyclohexanol derivative. The amino group typically requires protection prior to the mesylation step to prevent its reaction with methanesulfonyl chloride.

A specific example is found in the synthesis of (1R,2R,4S)-2-{[(benzyloxycarbonyl)sulfamoyl]amino}-4-(dimethylcarbamoyl)this compound. googleapis.com In this multi-step process, the starting material, an aminocyclohexanol derivative, is first protected and functionalized before the hydroxyl group is converted to the methanesulfonate ester. This intermediate is then used in a subsequent intramolecular cyclization reaction. googleapis.com

The synthesis of cyclohexyl methanesulfonates containing a cyano group has been documented, providing intermediates for further chemical transformations. Research has shown that various isomers of cyanocyclohexanol can be successfully converted into their corresponding methanesulfonate esters.

Specifically, cis- and trans-2-cyanocyclohexanol, as well as cis- and trans-3-cyanocyclohexanol, have been prepared and subsequently transformed into their respective methanesulfonate derivatives. dss.go.th This conversion follows the standard mesylation procedure, where the cyanocyclohexanol is treated with methanesulfonyl chloride in the presence of a suitable base. The resulting cyano-substituted cyclohexyl methanesulfonates are valuable substrates for studying conformational relationships and for use in nucleophilic substitution reactions. dss.go.th

Table 2: Examples of Substituted this compound Derivatives

| Derivative Class | Specific Example | Precursor | Key Synthetic Step | Reference |

| Amino-Substituted | (1R,2R,4S)-2-{[(benzyloxycarbonyl)sulfamoyl]amino}-4-(dimethylcarbamoyl)this compound | Corresponding protected aminocyclohexanol | Mesylation of the hydroxyl group | googleapis.com |

| Cyano-Substituted | cis-2-Cyanothis compound | cis-2-Cyanocyclohexanol | Mesylation of the hydroxyl group | dss.go.th |

| Cyano-Substituted | trans-2-Cyanothis compound | trans-2-Cyanocyclohexanol | Mesylation of the hydroxyl group | dss.go.th |

| Cyano-Substituted | cis-3-Cyanothis compound | cis-3-Cyanocyclohexanol | Mesylation of the hydroxyl group | dss.go.th |

| Cyano-Substituted | trans-3-Cyanothis compound | trans-3-Cyanocyclohexanol | Mesylation of the hydroxyl group | dss.go.th |

Synthesis of Alkoxy-Substituted Cyclohexyl Methanesulfonates

The synthesis of cyclohexyl methanesulfonates bearing alkoxy substituents can be achieved through the standard mesylation of the corresponding alkoxy-substituted cyclohexanols. This reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The general stability of the ether linkage under these conditions allows for the selective conversion of the hydroxyl group to the methanesulfonate ester.

For instance, the synthesis of a generic alkoxy-substituted this compound can be represented by the reaction of a 4-alkoxycyclohexanol with methanesulfonyl chloride and triethylamine in a suitable solvent like dichloromethane (CH2Cl2) at a controlled temperature, typically 0 °C to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the triethylammonium (B8662869) chloride salt and any excess reagents, followed by purification of the crude product, usually by column chromatography on silica (B1680970) gel.

While specific examples focusing solely on the synthesis of simple alkoxy-substituted cyclohexyl methanesulfonates are not extensively detailed in dedicated studies, the methodology is a fundamental and widely applied transformation in organic synthesis. The synthesis of more complex, polyfunctionalized molecules often involves the mesylation of alkoxy-substituted cyclohexanol intermediates. For example, in the synthesis of certain biologically active compounds, a cyclohexanol ring bearing one or more alkoxy groups might be converted to a methanesulfonate to serve as a leaving group for subsequent nucleophilic substitution reactions. The choice of reaction conditions, such as solvent and temperature, may be adjusted based on the specific substrate and the presence of other functional groups in the molecule.

Synthesis of Diastereoisomeric Cyclohexyl Methanesulfonates

The synthesis of cyclohexyl methanesulfonates from substituted cyclohexanols often leads to the formation of diastereomers, particularly when the starting alcohol contains one or more stereocenters in addition to the hydroxyl-bearing carbon. The stereochemical outcome of the mesylation reaction itself typically proceeds with retention of configuration at the carbinol center, as the C-O bond of the alcohol is not broken during the reaction. However, if the starting cyclohexanol is a mixture of diastereomers, the resulting product will also be a mixture of diastereomeric methanesulfonates.

A notable example is the synthesis of 2-(tert-butyl)this compound. The reaction of 2-(tert-butyl)cyclohexanol with methanesulfonyl chloride yields a mixture of two diastereoisomers. nih.govresearchgate.net These diastereomers arise from the cis and trans isomers of the starting alcohol. The synthesis resulted in an inseparable mixture of the two diastereomeric methanesulfonate compounds with a 23% yield. researchgate.net The formation of an inseparable mixture highlights a common challenge in the purification of diastereomeric cyclohexyl derivatives, sometimes necessitating advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC), though even this can be unsuccessful. researchgate.net

In another instance, the synthesis of bicyclic derivatives for stereochemical analysis involved the conversion of a primary alcohol on a substituted cyclohexane (B81311) ring to a mesylate. plos.org This reaction was a key step in a multi-step synthesis and proceeded without purification of the intermediate diastereomers, which were used directly in the subsequent cyclization step. plos.org

The stereoselective reduction of a ketone can produce a mixture of diastereomeric alcohols, which upon mesylation, will yield a corresponding mixture of diastereomeric methanesulfonates. For example, the reduction of a substituted cyclohexanone (B45756) can lead to both axial and equatorial alcohols with varying diastereoselectivity depending on the reducing agent and reaction conditions. beilstein-journals.org Subsequent mesylation of this mixture of alcohols will produce a mixture of diastereomeric methanesulfonates. The ratio of these diastereomers is dictated by the stereoselectivity of the preceding reduction step.

| Starting Material | Reagents | Product | Observations |

| 2-(tert-butyl)cyclohexanol (mixture of diastereomers) | Methanesulfonyl chloride | 2-(tert-butyl)this compound (mixture of two diastereomers) | Inseparable mixture, 23% yield. researchgate.net |

| Substituted cyclohexyl primary alcohol (mixture of diastereomers) | Methanesulfonyl chloride | Corresponding diastereomeric mesylates | Used crude in the next synthetic step. plos.org |

| (cis/trans)-3-Phenylcyclohexanol | Methanesulfonyl chloride | (cis/trans)-3-Phenylthis compound | Intermediates for nucleophilic substitution. beilstein-journals.org |

Synthesis of Polyfunctionalized Cyclohexyl Methanesulfonates

The synthesis of cyclohexyl methanesulfonates is a valuable tool in the construction of complex, polyfunctionalized molecules. The methanesulfonate group can be selectively introduced onto a hydroxyl group within a molecule containing various other functionalities, and it can then serve as an excellent leaving group for subsequent transformations.

One example is found in the synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics. The synthesis began with a monoprotected 1,4-cyclohexanedione, which was reduced to the corresponding alcohol. Activation of this alcohol was achieved by converting it into a methanesulfonate (mesylate). nih.gov This mesylate then underwent nucleophilic substitution with benzyl (B1604629) mercaptan. This demonstrates the compatibility of the mesylation reaction with a ketal protecting group and its utility in introducing a thioether functionality. nih.gov

In a different synthetic context, a polyfunctionalized cyclohexanone derivative containing a hydroxyl group was converted to its corresponding mesylate. Specifically, a ketol, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, was synthesized as a single diastereomer. rsc.org The subsequent mesylation of the hydroxyl group in this ketol yielded the corresponding cyclohexenone derivative, which is a common product of Robinson annulation. rsc.org This highlights the use of mesylation to facilitate an elimination reaction to form a carbon-carbon double bond within a polyfunctionalized cyclohexane ring.

Furthermore, in a synthetic approach towards shape-diverse molecular scaffolds, a mesylate intermediate was generated from a hydroxyl-containing precursor. whiterose.ac.uk This intermediate was then used in a cyclization reaction to form a new ring system. The synthesis involved dissolving the mesylate intermediate in dichloromethane (DCM) and treating it with trifluoroacetic acid (TFA) to effect cyclization. whiterose.ac.uk

These examples underscore the strategic importance of converting hydroxyl groups in polyfunctionalized cyclohexanes to methanesulfonates to enable key bond-forming reactions, such as nucleophilic substitutions, eliminations, and cyclizations.

| Starting Material | Key Transformation | Resulting Methanesulfonate Application |

| Monoprotected 1,4-cyclohexanediol | Mesylation of the free hydroxyl group | Nucleophilic substitution with a thiol. nih.gov |

| 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | Mesylation of the hydroxyl group | Elimination to form a cyclohexenone. rsc.org |

| N-[(1R,3S)-3-(4-hydroxyphenyl)cyclohexyl]pyridine-2-carboxamide derivative | Mesylation of the phenolic hydroxyl group | Intermediate for further functionalization. whiterose.ac.uk |

Protecting Group Chemistry Involving Methanesulfonate Esters

Utility as Protecting Groups for Alcohols

The methanesulfonyl (mesyl) group is recognized as a useful protecting group for alcohols in organic synthesis, although it is more commonly employed as a leaving group. wikipedia.orghighfine.com Its utility as a protecting group stems from its stability under a range of reaction conditions, particularly acidic conditions, where many other common alcohol protecting groups are labile. wikipedia.org

The protection of an alcohol is achieved by its conversion to a methanesulfonate ester through reaction with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. masterorganicchemistry.com The stereochemistry at the alcohol center is retained during this process. masterorganicchemistry.com The resulting methanesulfonate is generally stable to many non-nucleophilic reagents.

Deprotection of a methanesulfonate to regenerate the alcohol can be achieved under specific reductive conditions. A common method for the cleavage of a methanesulfonate is the use of sodium amalgam. wikipedia.org This reductive cleavage allows for the removal of the mesyl group when desired, thus fulfilling its role as a temporary protecting group.

Applications in Phenol (B47542) Protection

The methanesulfonate (mesylate) group has proven to be a valuable protecting group for phenols. acs.org This is due to its facile and high-yielding introduction, its stability under a variety of reaction conditions, and the development of mild deprotection methods. acs.org The protection of a phenol is readily accomplished using the inexpensive methanesulfonyl chloride. acs.org

A significant advantage of using a mesylate to protect a phenol is the electronic effect it imparts on the aromatic ring. The electron-withdrawing nature of the methanesulfonate group renders the aromatic ring less electron-rich, which can be exploited in subsequent synthetic steps. acs.org

A mild and efficient protocol for the deprotection of aryl methanesulfonates involves the use of lithium diisopropylamide (LDA). acs.org Treatment of a wide range of aryl mesylates with LDA in tetrahydrofuran (B95107) (THF) at temperatures from -78 °C to room temperature affords the corresponding phenols in good to excellent yields. acs.org This method is compatible with a variety of functional groups, including ethers, amides, and even other N-methanesulfonamides. acs.org

The table below summarizes the deprotection of various aryl methanesulfonates using LDA, demonstrating the broad scope and utility of this methodology.

| Entry | Aryl Methanesulfonate | Conditions | Yield (%) |

| 1 | Phenyl methanesulfonate | -78 to 0 °C, 1 h | 96 |

| 2 | 4-Methoxyphenyl methanesulfonate | -78 to 0 °C, 1 h | 91 |

| 3 | 4-tert-Butylphenyl methanesulfonate | 0 °C, 1 h | 93 |

| 4 | 4-Chlorophenyl methanesulfonate | -78 to 0 °C, 1 h | 89 |

| 5 | 2-Naphthyl methanesulfonate | -78 to 0 °C, 1 h | 95 |

| 6 | 4-Biphenyl methanesulfonate | 0 °C, 1 h | 94 |

| 7 | 3,5-Dimethoxyphenyl methanesulfonate | 0 to 23 °C, 2 h | 88 |

| 8 | 3-Pyridyl methanesulfonate | -78 to 0 °C, 1 h | 78 |

| 9 | 4-Quinolinyl methanesulfonate | -78 to 0 °C, 1 h | 68 |

| 10 | N-Methyl-4-quinolone-O-methanesulfonate | 0 °C, 1 h | 72 |

This data, adapted from literature, showcases the effectiveness of LDA in cleaving the O-S bond of aryl methanesulfonates, thereby regenerating the phenolic hydroxyl group under mild conditions. acs.org This makes the methanesulfonate a useful and previously underutilized protecting group for phenols in complex organic synthesis. nih.gov

Iii. Mechanistic Investigations of Reactions Involving Cyclohexyl Methanesulfonate

Nucleophilic Substitution Reactions (S(_N)2 Pathways)

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and cyclohexyl methanesulfonate (B1217627) is an effective substrate for these reactions due to the properties of the methanesulfonate group. researchgate.netajol.info These reactions typically proceed via an S(_N)2 mechanism, which involves a single step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. ulethbridge.ca

The methanesulfonate (mesylate) group is an excellent leaving group, a property that is crucial for the facility of S(_N)2 reactions. masterorganicchemistry.com Its effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops as it departs. This charge stabilization is achieved through resonance, where the negative charge is delocalized over the three oxygen atoms of the sulfonate group. researchgate.netresearchgate.net This delocalization makes the methanesulfonate anion a very weak base and, consequently, a very good leaving group. masterorganicchemistry.com The conversion of an alcohol to a sulfonate ester like cyclohexyl methanesulfonate transforms a poor leaving group (hydroxide, OH) into a highly effective one. masterorganicchemistry.com

The reactivity of sulfonate esters, including mesylates, in nucleophilic substitution reactions is well-documented. pitt.edu The rate of S(_N)2 reactions is significantly influenced by the nature of the leaving group, and mesylates are comparable in leaving group ability to other good leaving groups like tosylates and halides. masterorganicchemistry.compitt.edu

| Leaving Group | Common Name | Relative Rate (krel) |

| AcO | Acetate | 1 x 10 |

| Cl | Chloride | 0.0001 |

| Br | Bromide | 0.001 |

| I | Iodide | 0.01 |

| CH(_3)SO(_3) | Mesylate | 1.00 |

| p-CH(_3)C(_6)H(_4)SO(_3) | Tosylate | 0.70 |

| CF(_3)SO(_3) | Triflate | 56,000 |

This table is adapted from data found in literature and provides a general comparison of leaving group abilities. pitt.edu

A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the carbon center where the substitution occurs. ulethbridge.cakau.edu.sa This phenomenon, often referred to as Walden inversion, arises from the "backside attack" of the nucleophile. masterorganicchemistry.comyoutube.com The nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group. masterorganicchemistry.com As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group breaks, causing the stereochemical configuration at the carbon to invert, much like an umbrella turning inside out in the wind. masterorganicchemistry.comlibretexts.org

This stereochemical outcome is a direct consequence of the concerted, single-step mechanism of the S(_N)2 reaction. ulethbridge.ca The stereospecificity of this reaction is highly valuable in organic synthesis, allowing for precise control over the stereochemistry of the product. libretexts.org When this compound, derived from a chiral cyclohexanol (B46403), undergoes an S(_N)2 reaction, the product will have the opposite stereochemical configuration at the carbon atom that was attached to the methanesulfonate group. libretexts.org

This compound readily reacts with halide nucleophiles in S(_N)2 displacement reactions. The reactivity follows the general trend for nucleophilicity in polar aprotic solvents (I > Br > Cl > F). However, fluorination reactions are of particular interest due to the unique properties of organofluorine compounds in medicinal chemistry and materials science. researchgate.netgoogle.com

The introduction of fluorine into a molecule can be challenging due to the low nucleophilicity of the fluoride (B91410) ion in protic solvents, where it is strongly solvated. However, using polar aprotic solvents and sources of "naked" fluoride, such as potassium fluoride with a phase-transfer catalyst or tetra-n-butylammonium fluoride (TBAF), can enhance its nucleophilicity. researchgate.net In a study involving the synthesis of 2-(tert-butyl)this compound, the methanesulfonate was intended as a leaving group for a subsequent nucleophilic fluorination step. researchgate.netajol.info The displacement of the methanesulfonate group by fluoride proceeds via a typical S(_N)2 mechanism, resulting in the formation of a carbon-fluorine bond with inversion of stereochemistry. tcichemicals.com

Nitrogen-containing nucleophiles, such as amines and their derivatives, are widely used in the synthesis of pharmaceuticals and other biologically active compounds. uni-muenchen.de this compound serves as an effective electrophile in reactions with these nucleophiles. For instance, the reaction of this compound with piperazine (B1678402) derivatives is a key step in the synthesis of various compounds. ontosight.aigoogleapis.comgoogle.comgoogle.com

The reaction proceeds through a standard S(_N)2 pathway, where the nitrogen atom of the piperazine acts as the nucleophile, attacking the carbon bearing the methanesulfonate group and displacing it. googleapis.com This reaction is typically carried out in the presence of a base to neutralize the methanesulfonic acid that is formed as a byproduct. googleapis.com The use of this compound in these reactions allows for the direct and efficient formation of N-cyclohexylpiperazine derivatives. ontosight.aigoogleapis.com

Elimination Reactions (E1, E2, E1cB Pathways)

In addition to substitution, this compound can undergo elimination reactions to form cyclohexene (B86901) derivatives. kau.edu.salibretexts.org The competition between substitution and elimination is influenced by several factors, including the nature of the base, the solvent, and the temperature. kau.edu.salibretexts.org Strong, bulky bases and higher temperatures generally favor elimination. kau.edu.salibretexts.org

The regioselectivity of elimination reactions refers to the preferential formation of one constitutional isomer of the alkene over another. masterorganicchemistry.comyoutube.com In the case of cyclohexyl systems, the orientation of the leaving group and the adjacent protons is crucial for determining the outcome of the reaction, particularly in E2 eliminations. chemistrysteps.comchemistrysteps.com The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comchemistrysteps.com In a cyclohexane (B81311) chair conformation, this means that both the proton and the leaving group must be in axial positions. chemistrysteps.comchemistrysteps.com

This stereochemical requirement dictates the regioselectivity of the elimination. If there are multiple β-protons that can be abstracted, the one that is anti-periplanar to the axial methanesulfonate group will be removed. This can lead to the formation of the less substituted alkene (Hofmann product) if the more substituted β-proton is not in an axial position. However, if multiple axial β-protons are available, the reaction will generally favor the formation of the more stable, more substituted alkene (Zaitsev product). libretexts.orgchemistrysteps.com

The stereoselectivity of the elimination refers to the preferential formation of one stereoisomer of the alkene (e.g., cis or trans). In the context of cyclohexyl systems, the rigid chair conformation often leads to highly stereoselective outcomes in E2 reactions. plos.org

| Factor | Favors S(_N)2 | Favors E2 |

| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, bulky base |

| Substrate | Primary > Secondary | Tertiary > Secondary |

| Solvent | Polar aprotic | Less polar |

| Temperature | Lower | Higher |

This table provides a general overview of the factors that influence the competition between S(_N)2 and E2 reactions. libretexts.orgmasterorganicchemistry.com

Competing Substitution and Elimination Pathways

This compound, as a secondary alkyl sulfonate, is prone to undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions. The predominant pathway is dictated by a subtle interplay of several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature. kau.edu.salibretexts.org

The structure of the cyclohexyl ring imposes specific stereochemical constraints. For an E2 reaction to occur, a periplanar arrangement of a β-hydrogen and the leaving group is required, which in the case of a cyclohexane chair conformation, necessitates an anti-diaxial orientation. SN2 reactions proceed via a backside attack, leading to an inversion of stereochemistry. kau.edu.sa In contrast, SN1 and E1 reactions proceed through a common carbocation intermediate, the formation of which is the rate-determining step. libretexts.org This planar carbocation can be attacked by a nucleophile from either face, leading to a mixture of stereoisomers, or a proton can be abstracted from an adjacent carbon to form an alkene. libretexts.orgchemistrysteps.com

Key factors influencing the reaction pathway include:

Nucleophile/Base Strength: Strong, non-bulky bases that are also good nucleophiles (e.g., ethoxide) can favor SN2, but increasing the steric hindrance of the base (e.g., tert-butoxide) dramatically shifts the balance toward E2 elimination. libretexts.org Weakly basic, good nucleophiles (e.g., azide, cyanide) tend to favor substitution. kau.edu.sa

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions. Polar protic solvents (e.g., water, ethanol, formic acid) stabilize the carbocation intermediate, thus promoting SN1 and E1 pathways. libretexts.orgua.edu Solvolysis, where the solvent acts as the nucleophile, is a common example of an SN1/E1 pathway for secondary sulfonates. oup.comrsc.org

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

The competition between these pathways is summarized in the table below.

| Conditions | Dominant Pathway(s) | Key Mechanistic Features |

|---|---|---|

| Strong, unhindered base (e.g., NaOEt in EtOH) | SN2 / E2 | Competition between second-order pathways. E2 requires anti-periplanar H. |

| Strong, hindered base (e.g., KOtBu) | E2 | Steric bulk of the base prevents nucleophilic attack, favoring proton abstraction. |

| Weak nucleophile/weak base (e.g., H2O, EtOH, Acetic Acid) | SN1 / E1 | Reaction proceeds via a secondary cyclohexyl carbocation intermediate. Zaitsev's rule generally applies for E1. libretexts.org |

| Good nucleophile, weak base (e.g., I-, N3-, CN-) in a polar aprotic solvent | SN2 | Favors bimolecular substitution with inversion of configuration. |

Rearrangement Reactions

Reactions involving this compound or its derivatives can proceed with significant molecular reorganization, leading to rearranged products. These rearrangements are often driven by the formation of more stable intermediates.

A prominent example is the Beckmann rearrangement , which transforms an oxime into an amide under acidic conditions. chemistnotes.combyjus.comorganic-chemistry.org While not a direct reaction of this compound itself, the methanesulfonate group can be used on the oxime hydroxyl to facilitate the rearrangement. For instance, cyclohexanone (B45756) oxime methanesulfonate undergoes a highly efficient and regioselective rearrangement. The alkyl group anti-periplanar to the methanesulfonate leaving group migrates to the nitrogen, initiating the cascade that, after hydrolysis, yields ε-caprolactam, a key industrial monomer. masterorganicchemistry.comlibretexts.org The mechanism involves the migration of the cyclohexyl ring carbon, expanding the ring within the final lactam product.

Another relevant transformation is the Still-Wittig rearrangement , a oup.complos.org-sigmatropic shift of an α-stannyl ether. This reaction has been employed in stereoselective syntheses involving cyclohexyl frameworks. plos.orgplos.orgacs.org For example, an allylic ether containing a cyclohexyl group can be converted to a stannyl (B1234572) derivative. Treatment with an organolithium reagent at low temperature initiates the oup.complos.org-rearrangement, transferring the stereochemistry of the alcohol precursor to a newly formed stereocenter on the cyclohexyl ring and creating a homoallylic alcohol with high (Z)-alkene selectivity. plos.org

Furthermore, under conditions that favor SN1/E1 mechanisms, the intermediate secondary cyclohexyl carbocation can undergo hydride shifts . libretexts.orgmasterorganicchemistry.com If a more stable carbocation can be formed through a 1,2-hydride shift, this rearrangement will occur before the final substitution or elimination step, leading to a mixture of products. libretexts.org For example, solvolysis of substituted cyclohexyl tosylates has shown evidence of products arising from such carbocation rearrangements. oup.com Ring expansion or contraction is also a possibility, such as the rearrangement of a cyclopentylcarbinyl cation to a more stable cyclohexyl cation during solvolysis. ua.edustackexchange.com

| Rearrangement Type | Substrate/Intermediate | Key Features | Typical Product |

|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone oxime methanesulfonate | Acid- or reagent-promoted migration of the group anti to the leaving group. organic-chemistry.org | ε-Caprolactam (a cyclic amide) |

| Still-Wittig Rearrangement | Allylic ether with a cyclohexyl moiety and α-stannyl group | oup.complos.org-sigmatropic shift; stereospecific transfer of chirality. plos.org | (Z)-Homoallylic alcohol |

| Hydride Shift | Cyclohexyl carbocation | 1,2-shift of a hydride to form a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.com | Rearranged substitution/elimination products |

Radical Reactions and Mechanistic Pathways

While ionic pathways dominate many reactions of this compound, radical mechanisms are also observed. The cyclohexyl radical (C₆H₁₁•) can be generated, for instance, from the reaction of cyclohexyl bromide with sodium atoms. rsc.orgrsc.org Once formed, these radicals primarily undergo bimolecular termination reactions: combination (dimerization) and disproportionation. wikipedia.orgacs.org

Combination: Two cyclohexyl radicals couple to form bicyclohexyl.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in the formation of one molecule of cyclohexane (the alkane) and one molecule of cyclohexene (the alkene). uark.edu

The ratio of the rate constants for disproportionation (kd) to combination (kc) is a key mechanistic parameter. For cyclohexyl radicals, this ratio has been studied under various conditions. At low temperatures (135–195 K) in different solid matrices, the kd/kc ratio was found to be in the range of 0.44 to 1.1. rsc.orgrsc.org This is comparable to the values observed in the liquid phase (1.1) and gas phase (0.5) at higher temperatures, suggesting that the transition states for these competing radical reactions are not significantly influenced by the phase or temperature. rsc.orgrsc.org

| Reaction Phase | Temperature (K) | kd/kc Ratio | Reference |

|---|---|---|---|

| Solid (various matrices) | 135 - 195 | 0.44 - 1.1 | rsc.orgrsc.org |

| Liquid Cyclohexane | Ambient | ~1.1 | rsc.org |

| Gas Phase | Ambient | ~0.5 | rsc.org |

Iv. Applications of Cyclohexyl Methanesulfonate in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The cyclohexyl group is a prevalent structural motif in many pharmaceutical compounds, prized for its ability to increase lipophilicity, modulate binding affinity, and serve as a rigid scaffold. Cyclohexyl methanesulfonate (B1217627) serves as a key intermediate for incorporating this valuable fragment into drug candidates. researchgate.netmdpi.com

Preparation of Cyclohexyl Derivatives for Drug Development

Cyclohexyl methanesulfonate is frequently used to synthesize a wide array of cyclohexyl derivatives destined for pharmaceutical applications. researchgate.net The compound's utility lies in its ability to transform a cyclohexanol (B46403) precursor into a reactive electrophile. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles to build more complex molecular architectures.

A notable example is in the development of potent inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. A stereoselective and scalable synthesis was developed for the IDO1 inhibitor BMT-297376, which relies on a key intermediate, (trans)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)this compound. google.com This demonstrates the compound's role in creating highly substituted and stereochemically defined cyclohexyl rings for cutting-edge drug development.

Similarly, research into noviomimetics, which are compounds designed to mimic the sugar portion of the antibiotic novobiocin, has utilized methanesulfonate activation. google.com In the synthesis of these potential cytoprotective agents, a cyclohexyl alcohol is converted to its corresponding mesylate to facilitate nucleophilic substitution, highlighting the strategy of activating a hydroxyl group for further molecular elaboration. google.com Furthermore, substituted versions like 2-(tert-butyl) this compound have been synthesized as intermediates for preparing fluorinated cyclohexane (B81311) analogs, which are valuable for studying intramolecular hydrogen bonding in drug design. nih.govresearchgate.net

Table 1: Examples of this compound in Pharmaceutical Intermediate Synthesis

| Intermediate | Target Compound/Area | Synthetic Role | Reference |

| (trans)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)this compound | BMT-297376 (IDO1 Inhibitor) | Key intermediate for stereoselective installation of an alkyl amine. | google.com |

| Substituted Cyclohexyl Mesylates | Noviomimetics | Activation of a hydroxyl group for nucleophilic substitution to build the mimetic scaffold. | google.com |

| 2-(tert-butyl) this compound | Fluorinated Cyclohexane Analogs | Intermediate for introducing fluorine via nucleophilic substitution. | nih.govresearchgate.net |

Chiral Building Blocks and Chirons in Complex Molecule Synthesis

Chiral synthesis is fundamental to modern drug development, as the stereochemistry of a molecule dictates its biological activity. google.com this compound and its derivatives are instrumental in the synthesis of chiral building blocks, often referred to as chirons. The methanesulfonate group's capacity as an effective leaving group is crucial for stereocontrolled reactions, particularly nucleophilic substitutions that proceed with inversion of configuration (SN2 reactions). nih.govdokumen.pub

This principle allows chemists to precisely set the stereochemistry at a specific carbon center. For instance, a chiral cyclohexanol can be converted to its mesylate, which then reacts with a nucleophile to yield a product with the opposite stereochemistry at that center. This strategy is essential for constructing complex molecules with multiple, well-defined stereogenic centers. The synthesis of chiral cyclohexenylnucleosides, which are important in antiviral drug design, relies on the creation of enantiomerically pure building blocks where such stereocontrol is paramount. dtu.dk Although not always directly involving this compound, the underlying synthetic logic of using a sulfonate ester to control stereochemistry is a cornerstone of synthesizing chiral amines and alcohols for drug discovery. google.comksu.edu.sa The stereoselective process used to create the IDO1 inhibitor BMT-297376 further underscores how activating a cyclohexane ring as a methanesulfonate is integral to building complex chiral molecules. google.com

Applications in Agrochemical Synthesis

The utility of alkyl methanesulfonates extends to the agrochemical industry, where they serve as key intermediates in the production of fungicides and other crop protection agents. google.com The reactivity of the methanesulfonate group allows for efficient alkylation of various molecular scaffolds pertinent to agrochemistry.

While specific, publicly documented examples detailing the use of this compound in the synthesis of commercial agrochemicals are not abundant, the principles of its utility are well-established. The cyclohexyl moiety is a structural component that is actively investigated in the design of new agrochemicals. researchgate.net For instance, certain experimental herbicides and fungicides have incorporated cyclohexyl rings to modulate their biological activity and physical properties. researchgate.net Therefore, this compound represents a logical and valuable precursor for introducing this functional group during the synthesis of new agrochemical candidates. google.com

Precursor in Materials Science

Beyond life sciences, this compound finds niche but important applications as a precursor in materials science, particularly in the formulation of advanced polymers and coatings. A significant application is its use as a latent acid catalyst in aminoplast curable coating compositions. dokumen.pub

In this context, the compound remains inert during storage but generates methanesulfonic acid upon heating. This released acid then catalyzes the crosslinking reaction between an active hydrogen-containing resin and a curing agent (e.g., a melamine-formaldehyde resin). The use of a latent catalyst like this compound allows for the formulation of stable, one-component coating systems with improved storage stability and controlled curing profiles. The choice of the cyclohexyl group can also influence properties such as solubility and compatibility within the resin mixture. dokumen.pub

Table 2: Application in Materials Science

| Application | Material Type | Function of this compound | Mechanism | Reference |

| Latent Acid Catalyst | Aminoplast Curable Coatings | Curing Agent | Thermal decomposition releases methanesulfonic acid, which catalyzes the crosslinking of the polymer resin. | dokumen.pub |

Selective Functionalization Strategies

A central challenge in modern organic synthesis is achieving site-selectivity—the ability to modify one specific functional group in the presence of other, similar groups. The conversion of a specific hydroxyl group to a methanesulfonate is a powerful strategy for achieving such selectivity.

Site-Selective Functionalization

By transforming a targeted alcohol into a this compound ester, chemists render that specific position uniquely reactive toward nucleophiles, while other hydroxyl groups in the molecule remain unreactive. nih.govresearchgate.net This strategy effectively "marks" a site for functionalization.

This approach is particularly valuable in the synthesis of complex polyhydroxylated molecules like carbohydrates or steroids, where multiple hydroxyl groups of similar reactivity exist. Research on the site-selective sulfation of carbohydrates has demonstrated that it is possible to activate one hydroxyl group over another, enabling precise downstream modifications. The methanesulfonate group acts as a temporary directing group, enabling a subsequent reaction to occur only at the desired location before the group is displaced. This control is fundamental for efficiently building complex molecular architectures and avoiding tedious protection-deprotection sequences.

Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that aims to introduce chemical modifications to complex molecules, such as pharmaceuticals and agrochemicals, at the final stages of their synthesis. rsc.orgmpg.de This approach avoids the need for lengthy de novo synthesis for each new derivative, enabling the rapid generation of analogs to explore structure-activity relationships (SAR) or to block sites of metabolic degradation. rsc.org The methanesulfonate group, often installed by reagents like this compound, serves as a crucial intermediate in certain LSF strategies due to its utility as an effective leaving group. ajol.info

Research has demonstrated the viability of using methanesulfonate intermediates to achieve the targeted oxygenation of complex molecular scaffolds. A notable strategy involves the radical mesyloxylation of C-H bonds, which installs a methanesulfonate group that can be subsequently displaced. This two-step sequence effectively achieves the hydroxylation of the original C-H bond under conditions that are often compatible with sensitive functional groups present in the molecule.

A key reagent in this transformation is bis(methanesulfonyl) peroxide, which serves as a source of the methanesulfonyloxy radical. This radical can selectively abstract a hydrogen atom from a benzylic position on a complex molecule. The resulting benzylic radical then reacts to form a benzylic mesylate intermediate. This intermediate is not typically isolated but is hydrolyzed in situ to yield the corresponding alcohol. ulisboa.pt This method has been successfully applied to the late-stage hydroxylation of several agrochemical active ingredients, demonstrating its utility on intricate molecular architectures. ulisboa.pt The process allows for the targeted introduction of a hydroxyl group, a common metabolite, which is crucial for studying the biological activity and degradation pathways of these compounds. ulisboa.pt

The research findings below illustrate the application of this methanesulfonate-mediated, late-stage C-H oxygenation on complex agrochemicals.

Table 1: Late-Stage Benzylic C-H Oxygenation via Mesylate Intermediates

| Complex Molecule (Substrate) | Reagent | Key Intermediate | Final Product | Transformation |

|---|---|---|---|---|

| Pyrimethanil | Bis(methanesulfonyl) peroxide, Cu(OAc)₂ | Benzylic Mesylate of Pyrimethanil | Hydroxylated Pyrimethanil derivative | Benzylic C-H Hydroxylation |

| Deltamethrin | Bis(methanesulfonyl) peroxide | Benzylic Mesylate of Deltamethrin | Hydroxylated Deltamethrin derivative | Benzylic C-H Hydroxylation |

This methodology underscores the value of the methanesulfonate group as a transient functional handle for achieving challenging transformations on high-value, complex molecules. ulisboa.ptnih.gov While direct application of this compound is one way to form a mesylate, the in situ generation via radical-based C-H activation represents a more advanced and versatile approach for late-stage functionalization. ulisboa.pt

V. Biological and Therapeutic Research Applications of Cyclohexyl Methanesulfonate Derivatives

Modulators of Biological Receptors

The cyclohexyl methanesulfonate (B1217627) scaffold has proven to be a versatile framework for designing molecules that can bind to and modulate the activity of important biological receptors, including those involved in viral entry and the stress response.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus-1 (HIV-1) into host immune cells, such as T-cells and macrophages. scirp.org Blocking this receptor is a validated strategy for antiviral therapy. scirp.org Individuals with a natural genetic mutation in the CCR5 gene show strong resistance to HIV-1 infection. This has spurred the development of small-molecule CCR5 inhibitors, which can prevent the virus from entering and infecting host cells. scirp.org

Within this context, derivatives containing a cyclohexyl moiety are being investigated. For instance, cyclohexylglycine derivatives are under development for their ability to selectively kill HIV-infected cells. google.com Research has also shown that certain opioid antagonists can block the opioid-induced enhancement of HIV infection in macrophages by preventing the up-regulation of the CCR5 receptor. nih.gov While not all are methanesulfonates, the principle of using complex cyclohexyl-containing molecules to interfere with the HIV life cycle is well-established. google.comnih.gov The development of non-peptide, small-molecule CCR5 antagonists is a major focus of research, as they offer advantages in production and administration.

Table 1: Research Highlights on CCR5 Inhibition and HIV-1

| Research Area | Key Findings | Reference Compound Class |

|---|---|---|

| CCR5 as a Drug Target | CCR5 is a primary co-receptor for HIV-1 entry into host cells. | Small-molecule inhibitors |

| Mechanism of Action | Inhibitors block the interaction between the HIV-1 envelope protein gp120 and the CCR5 receptor, preventing viral fusion and entry. | CCR5 Antagonists |

| Role of Cyclohexyl Moiety | Cyclohexyl-containing structures are being explored for the development of novel HIV therapies, including agents that selectively target infected cells. | Cyclohexylglycine derivatives |

| Opioid Interaction | Quaternary opioid antagonists can reverse the morphine-induced up-regulation of CCR5 expression on macrophages, thereby inhibiting HIV infection enhancement. nih.gov | Methylnaltrexone |

The Corticotropin-Releasing Factor (CRF) system is a central mediator of the endocrine, autonomic, and behavioral responses to stress. nih.gov It involves two main G-protein-coupled receptors, CRF₁ and CRF₂. nih.gov Antagonists of the CRF₁ receptor are of significant interest for their potential to treat stress-related disorders. nih.gov

Several cyclohexyl amide and cyclohexyl benzeneacetamide methanesulfonate derivatives have been identified as potent CRF receptor antagonists. google.comnih.govbath.ac.uk These compounds are being investigated for their therapeutic potential in a variety of conditions. Patents describe cyclohexyl amide derivatives specifically as CRF receptor antagonists, highlighting their importance in this area of research. google.comnih.govgoogle.com For example, one study identified a metabolically stable, high-affinity CRF₁ antagonist that potently reduced adrenocorticotropic hormone secretion in a rat model. nih.gov

Table 2: Examples of Cyclohexyl Derivatives as CRF Receptor Antagonists

| Compound Class | Receptor Target | Potential Application | Research Focus |

|---|---|---|---|

| Cyclohexyl amide derivatives | CRF₁ Receptor | Stress-related disorders, Anxiety, Depression | Development of potent and selective antagonists. google.comnih.gov |

| Pyrazolo[1,5-a]pyrimidinyl derivatives | CRF₁ Receptor | Reduction of stress hormone secretion | Identification of metabolically stable antagonists. nih.gov |

| Cyclohexyl benzeneacetamide methanesulfonate | KOP and CRF receptors | Modulation of stress and inflammatory responses | Investigating dual-receptor activity. bath.ac.ukresearchgate.net |

Anti-Inflammatory and Immunomodulatory Agents

Chronic inflammation and dysregulated immune responses are hallmarks of many debilitating diseases. Derivatives of cyclohexyl methanesulfonate are being explored for their ability to modulate these pathological processes.

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, involves chronic inflammation of the gastrointestinal tract. researchgate.netnih.gov Research suggests a link between CRF receptor antagonists and the modulation of inflammation, with some cyclohexyl amide derivatives being considered for the treatment of IBD. google.com

A notable example is the kappa-opioid receptor (KOP) agonist U-50,488H, a trans-3,4-dichloro-N-methyl-N-[7-(1-pyrrolidinyl)cyclohexyl]benzene-acetamide methanesulfonate. researchgate.net Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), from macrophage cell lines. researchgate.net Since pro-inflammatory cytokines are key drivers of the tissue damage in Crohn's disease, such inhibitory activity is therapeutically relevant. nih.gov Furthermore, a cyclic derivative with a similar structural basis has demonstrated anti-inflammatory activity in mouse models of colitis. researchgate.net

Type 1 Diabetes Mellitus (T1DM) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells by the body's own immune system. semanticscholar.orgwjgnet.com This process involves a complex interplay of genetic and environmental factors. semanticscholar.org T1DM often co-occurs with other autoimmune conditions, such as autoimmune thyroid disease and celiac disease. semanticscholar.orgarchivesofmedicalscience.com

The investigation of compounds that can modulate the immune system is a key area of T1DM research. While direct studies on this compound in T1DM are limited in the provided search results, the general principle of targeting autoimmune processes is relevant. Patent literature indicates the exploration of cyclohexyl derivatives in the context of autoimmune diseases, including T1DM. google.com The genetic basis for T1DM is strongly linked to the Human Leukocyte Antigen (HLA) system, which governs the immune response. nih.gov Therapeutic strategies often aim to interfere with the autoimmune-mediated inflammation that leads to beta cell loss. wjgnet.com

Antimicrobial and Antiproliferative Potentials

Beyond receptor modulation and anti-inflammatory effects, certain this compound derivatives have demonstrated direct activity against microbial pathogens and cancer cells.

Research into silver(I) complexes has revealed significant antimicrobial and antiproliferative properties. acs.orgnih.gov A series of novel silver(I) complexes incorporating a tris(pyrazol-1-yl)methanesulfonate (Tpms) ligand and phosphane co-ligands, including tricyclohexylphosphane (PCy₃), have been synthesized and characterized. acs.orgresearchgate.net

These complexes were screened against a panel of standard bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans, and were found to possess effective antimicrobial activity. acs.orgnih.gov Additionally, these silver complexes exhibited pronounced antiproliferative activity against human malignant melanoma cells. acs.orgnih.gov The complex containing the tricyclohexylphosphane ligand, [Ag(Tpms)(PCy₃)], was particularly active in both interacting with DNA and inhibiting cancer cell proliferation. acs.orgnih.gov

Separately, a series of cycloalkanecarboxamide derivatives featuring a sulfonate moiety were evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov A compound possessing a cyclohexyl group and a p-(tert-butyl)benzenesulfonate moiety was identified as the most active, demonstrating a broad spectrum of anticancer activity across all nine types of cancer tested. nih.gov Another derivative with a cyclohexyl group and a p-fluorobenzenesulfonate moiety showed potent and selective activity against a colon cancer cell line, inducing apoptosis (programmed cell death) in these cells. nih.gov

Table 3: Antimicrobial and Antiproliferative Activity of Cyclohexyl-Containing Derivatives

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Silver(I) tris(pyrazolyl)methanesulfonate with tricyclohexylphosphane | Antimicrobial & Antiproliferative | Effective against various bacteria and fungi; pronounced activity against human malignant melanoma cells. | acs.orgnih.gov |

| Cycloalkanecarboxamide with cyclohexyl and benzenesulfonate (B1194179) moieties | Antiproliferative | Broad-spectrum anticancer activity against NCI-60 cell lines; induction of apoptosis in colon cancer cells. | nih.gov |

| Silver(I) tris(pyrazolyl)methanesulfonate with N-Methyl-1,3,5-triaza-7-phosphaadamantane | Antimicrobial | Significant antibacterial and antifungal activities against standard strains. | acs.org |

Antibacterial Activity

Derivatives of this compound have shown promise as antibacterial agents, with activity reported against both Gram-positive bacteria and the significant pathogen Mycobacterium tuberculosis.

Gram-positive bacteria: Certain methanesulfonate derivatives exhibit antibacterial activity against various Gram-positive bacteria. For instance, pleuromutilin (B8085454) derivatives, which can be synthesized from intermediates like N-(R)-(N-BOC-(R)-valyl)-2(R)-methansulfonyloxy-cyclohexylamine, have demonstrated activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecium. google.com The mechanism of action for some antibacterial agents involves the disruption of the bacterial cell membrane. nih.gov

Mycobacterium tuberculosis : A significant area of research has focused on the anti-tuberculosis potential of this compound-related structures. One notable compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, was identified as an inhibitor of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the bacterium's purine (B94841) biosynthesis pathway. researchgate.netresearchgate.net This discovery has spurred the synthesis of numerous analogues to explore and optimize their anti-tubercular activity. researchgate.netresearchgate.net Studies have indicated that the piperazine (B1678402) and isoquinoline (B145761) rings are crucial for the anti-tuberculosis activity of these derivatives. researchgate.netresearchgate.net Furthermore, synthetic analogues of griselimycin, such as cyclohexyl griselimycin, have shown potent antimycobacterial activity by targeting the DnaN sliding clamp, which is essential for DNA replication in Mycobacterium tuberculosis. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action (if known) | Reference |

| Pleuromutilin derivatives | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecium | Not specified | google.com |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Mycobacterium tuberculosis | IMPDH inhibition | researchgate.netresearchgate.net |

| Cyclohexyl griselimycin | Mycobacterium tuberculosis | DnaN sliding clamp inhibition | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, some derivatives incorporating the cyclohexyl moiety have been investigated for their antifungal activity. For example, silver(I) complexes containing tris(pyrazolyl)methanesulfonate and phosphane ligands, including tricyclohexylphosphane, have demonstrated notable activity against various Candida species. researchgate.netacs.org While not directly this compound, these studies highlight the potential of the cyclohexyl group in designing novel antifungal agents. Research on camalexin (B168466) derivatives also indicates that modifications to the core structure can influence antifungal potency, although the direct link to this compound is less clear. nih.gov

Antitumor/Antiproliferative Activity

The antiproliferative effects of compounds related to this compound have been explored, particularly in the context of melanoma.

Melanoma: While direct studies on this compound are limited in this area, research on structurally related compounds provides valuable insights. For instance, novel derivatives of colchicine (B1669291) have been synthesized and evaluated for their antiproliferative properties against melanoma cell lines (A375). nih.gov One derivative, in particular, showed significantly higher efficacy and selectivity against melanoma cells compared to the parent compound, colchicine. nih.gov This compound was found to inhibit colony formation and reduce the migration potential of melanoma cells. nih.gov In silico studies suggest that its mechanism of action involves interaction with the colchicine binding sites on tubulin, leading to microtubule destabilization. nih.gov Similarly, hydroxylated biphenyl (B1667301) compounds, which are structural analogues of curcumin, have demonstrated antitumor effects against melanoma cells by inhibiting cell proliferation and inducing apoptosis. nih.gov

The following table presents data on the antiproliferative activity of a colchicine derivative against melanoma.

| Compound | Cell Line | Activity | Selectivity Index (vs. Colchicine) | Reference |

| Colchicine Derivative 3g | A375 (Melanoma) | Inhibited colony formation by up to 62.5%; Reduced cell migration by 69% | ~2 times higher | nih.gov |

Enzyme Inhibition Studies

A key mechanism through which this compound derivatives exert their biological effects is through the inhibition of specific enzymes.

IMPDH Inhibition: Inosine-5′-monophosphate dehydrogenase (IMPDH) has been a primary target for many of these derivatives. google.comgoogle.com This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. researchgate.net Consequently, inhibitors of IMPDH can have immunosuppressive, anticancer, antiviral, and antifungal properties. google.comresearchgate.net The compound cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone was specifically identified as an inhibitor of Mycobacterium tuberculosis IMPDH. researchgate.netresearchgate.net Structure-activity relationship studies have shown that while the cyclohexyl group is important, replacing it with certain substituted phenyl rings can still retain or even improve activity. researchgate.net For example, a 3-cyano substitution on a phenyl ring in place of the cyclohexyl group improved whole-cell activity against M. tuberculosis. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound analogues, these studies have focused on understanding how modifications to different parts of the molecule affect their biological activity.

In the context of anti-tuberculosis agents targeting IMPDH, extensive SAR studies have been conducted on analogues of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone. researchgate.net It was found that the cyclohexyl group itself plays a role in the compound's orientation within the enzyme's binding site, forming pi interactions. researchgate.net However, replacing the cyclohexyl ring with a phenyl group led to a loss of both biochemical and whole-cell activity. researchgate.net Interestingly, substitutions on this phenyl ring could modulate the activity. For instance, a 3-cyano substitution improved whole-cell activity, whereas a 4-cyano substitution was detrimental. researchgate.net This suggests that both the steric and electronic properties of the substituent at this position are critical for activity. These findings underscore the importance of the cyclohexyl moiety, or a well-chosen bioisostere, for potent IMPDH inhibition and anti-tuberculosis efficacy.

Vi. Advanced Computational and Spectroscopic Characterization Studies

Computational Chemistry Approaches

Computational modeling serves as a powerful tool to predict the behavior of cyclohexyl methanesulfonate (B1217627), from its interaction with biological targets to its fundamental chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.orgresearchgate.net These models are built by analyzing a dataset of compounds with known activities and using their physicochemical properties or molecular descriptors as predictor variables. wikipedia.orgjocpr.com The goal is to develop a statistically robust equation that can predict the activity of new, untested compounds. wikipedia.org

Descriptors used in QSAR modeling can include properties like lipophilicity (e.g., LogP), electronic effects, steric parameters, and topological indices. jocpr.com For cyclohexyl methanesulfonate, relevant descriptors would include its calculated XLogP3 of 1.5 and topological polar surface area. nih.gov By incorporating such data into a QSAR model, one could predict its potential efficacy or behavior in a biological system, guiding further experimental investigation. jocpr.comnih.gov The development of a predictive QSAR model involves several stages, including data set preparation, descriptor calculation, variable selection, model building, and rigorous statistical validation. researchgate.netnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uk It is widely applied in chemistry and materials science to predict molecular geometries, energies, and reaction pathways. core.ac.ukmdpi.com For this compound, DFT studies can be particularly useful for understanding its reactivity, especially in reactions where the methanesulfonate group acts as an effective leaving group. ajol.info

By calculating the energies of reactants, transition states, and products, DFT can elucidate the step-by-step mechanism of a chemical reaction. rsc.org This allows for the determination of activation energy barriers, which helps in predicting reaction rates and stereoselectivity. rsc.org For example, DFT could be used to model the nucleophilic substitution reactions involving this compound, providing insight into the energetic favorability of different pathways. mdpi.com Such theoretical calculations complement experimental findings and provide a deeper understanding of the underlying chemical processes. mdpi.comresearchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a critical property, particularly in the development of drugs targeting the central nervous system (CNS). nih.govarxiv.org Computational models, often based on machine learning algorithms like Support Vector Machines (SVM), are frequently used to predict BBB permeability. nih.gov These models rely on key physicochemical properties of the molecule. mdpi.com

Important factors that influence BBB penetration include high lipophilicity, a low polar surface area (PSA), and a low hydrogen bond count. mdpi.comnih.gov this compound possesses a computed XLogP3 value of 1.5 and a topological polar surface area of 51.8 Ų, with zero hydrogen bond donors. nih.gov These properties can be fed into predictive models to estimate its likelihood of crossing the BBB. The presence of the cyclohexyl group may also influence its lipophilicity, potentially affecting its ability to penetrate the barrier.

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of this compound focuses on the spatial arrangement of its atoms, particularly the cyclohexane (B81311) ring. The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. maricopa.edu In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. maricopa.edu

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding. ub.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy have been used to characterize this compound and its derivatives, confirming the connectivity of atoms within the molecule. ajol.info

Table 1: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 23.3 | C4 |

| 25.2 | C3, C5 |

| 31.4 | C2, C6 |

| 38.0 | S-CH₃ |

| 82.2 | C1 |

| Source: Wiley-VCH GmbH, SpectraBase. nih.gov |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound confirms its molecular weight and provides a characteristic fragmentation pattern that can be used for its identification. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, cyclohexanemethyl methanesulfonate, shows characteristic absorption bands that can be inferred for this compound. cdnsciencepub.com Key bands would include strong absorptions corresponding to the S=O stretching vibrations of the sulfonate group and C-O stretching.

Table 2: Characteristic IR Bands for Related Methanesulfonates

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1370 | S=O Asymmetric Stretch |

| ~1180 | S=O Symmetric Stretch |

| Data inferred from analysis of cyclohexanemethyl methanesulfonate. cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methanesulfonyl group and the various protons on the cyclohexane ring. The proton on the carbon bearing the mesylate group (C1-H) is the most deshielded of the ring protons due to the electron-withdrawing effect of the sulfonate ester, and its signal is expected to appear at a downfield chemical shift. The protons on the remaining methylene (B1212753) groups of the cyclohexane ring will appear as complex multiplets in the upfield region. The methyl protons of the mesyl group are highly deshielded and appear as a sharp singlet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment gives a distinct signal. wisc.edu The carbon atom directly attached to the oxygen of the sulfonate group (C1) is significantly deshielded and resonates at a lower field compared to the other cyclohexane carbons. wisc.edu The carbons at the C2/C6 and C3/C5 positions are chemically equivalent due to the molecule's symmetry, leading to single peaks for each pair. The C4 carbon is unique and shows a separate signal. The methyl carbon of the methanesulfonyl group also produces a characteristic signal. wisc.edu

General principles of NMR spectroscopy suggest the following predicted chemical shifts for this compound. organicchemistrydata.orgubc.caoregonstate.edu

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH-O | ~4.5 - 5.0 | Multiplet |

| CH₃-S | ~3.0 | Singlet |

| Cyclohexyl CH₂ | ~1.2 - 2.0 | Complex Multiplets |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions. ubc.ca

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O | ~80 - 85 |

| CH₃-S | ~38 - 42 |

| C2 / C6 | ~30 - 35 |

| C4 | ~24 - 28 |

| C3 / C5 | ~23 - 27 |

Note: Predicted values based on typical chemical shift ranges for similar functional groups. The PubChem database indicates the existence of experimental ¹³C NMR data for this compound. oregonstate.edunih.gov

X-ray Diffraction Analysis for Solid-State Structures

The analysis of trans-4-tert-butylthis compound reveals key structural features that are likely to be conserved in this compound. The geometry around the sulfonate ester group is well-defined, and the study highlights that the ester C-O bond lengths are nearly identical for both axial and equatorial isomers, measuring 1.485 (9) Å and 1.480 (3) Å respectively. researchgate.net This finding contradicts suggestions that significant differences exist between the lengths of axial and equatorial C-O bonds in such systems. researchgate.net

The crystallographic data for the trans isomer provides a model for the solid-state conformation and packing of cyclohexyl sulfonate esters.

Interactive Table: Crystallographic Data for trans-4-tert-Butylthis compound researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₂₂O₃S |

| Molecular Weight | 234.35 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.424 (5) |

| b (Å) | 17.177 (9) |

| c (Å) | 8.321 (3) |

| Volume (ų) | 1347 |

| Z | 4 |

| Temperature (K) | 293 |

| Ester C-O Bond Length (Å) | 1.485 (9) |

This data pertains to the trans-4-tert-butylthis compound isomer, a structural analog of this compound.

Mechanistic Insights from Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. nih.govnih.gov This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. copernicus.org

Primary KIEs are observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. For instance, comparing the rate of a reaction with a C-H bond to the rate with a C-D bond can reveal the extent of C-H bond cleavage in the transition state. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, yet they provide valuable information about changes in hybridization or steric environment at the transition state.

While specific KIE studies on this compound are not prominently documented, research on analogous systems demonstrates the utility of this method. For example, studies on the solvolysis of 3-methyl-2-butyl methanesulfonate utilized deuterium (B1214612) substitution to probe the extent of "hydrogen participation" in the activation process. A significant reduction in the rate of hydrolysis upon deuteration at C-3 provided strong evidence for anchimeric assistance, where a neighboring C-H bond helps to displace the leaving group.

For this compound, KIE studies could be instrumental in distinguishing between Sₙ1 and Sₙ2 reaction pathways under various conditions.

Sₙ1 Mechanism: A small or negligible α-secondary KIE (kH/kD > 1) would be expected if the reaction proceeds through a carbocation intermediate, as the carbon at the reaction center changes from sp³ to sp² hybridization.

Sₙ2 Mechanism: A KIE close to unity would be anticipated for a direct displacement mechanism where bond formation and bond breaking occur concurrently.

Such studies would provide definitive, quantitative data on the transition state structure for reactions involving this compound.

Vii. Future Directions and Emerging Research Areas

Development of Novel Cyclohexyl Methanesulfonate (B1217627) Derivatives

The exploration of new chemical space through the synthesis of novel derivatives remains a cornerstone of drug discovery. For cyclohexyl methanesulfonate, its role as an effective leaving group and protecting group in nucleophilic substitution reactions makes it a valuable precursor for generating diverse molecular architectures. researchgate.netajol.info Research is focused on creating new analogues by modifying the cyclohexyl ring and by designing complex molecules where the this compound moiety is a key intermediate in the synthetic pathway.

Key areas of development include:

Substitution on the Cyclohexyl Ring: Introducing various functional groups onto the cyclohexane (B81311) ring can significantly alter the steric and electronic properties of the molecule, leading to changes in biological activity. For instance, the synthesis of 2-(tert-butyl) this compound diastereomers was pursued to create fluorinated compounds for studying hydrogen bond properties. ajol.inforesearchgate.net